molecular formula C18H21ClN2O4S B11169980 N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No.: B11169980
M. Wt: 396.9 g/mol
InChI Key: BIIUZYVGGHFVAV-UHFFFAOYSA-N
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Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a sulfamoyl group, a chloro group, and a methoxy group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(butan-2-ylsulfamoyl)aniline with 5-chloro-2-methoxybenzoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide stands out due to the presence of the chloro and methoxy groups, which confer unique chemical properties and reactivity. These functional groups enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C18H21ClN2O4S/c1-4-12(2)21-26(23,24)15-8-6-14(7-9-15)20-18(22)16-11-13(19)5-10-17(16)25-3/h5-12,21H,4H2,1-3H3,(H,20,22)

InChI Key

BIIUZYVGGHFVAV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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